Cathepsin Inhibitor 2
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Overview
Description
Cathepsin Inhibitor 2 is a compound designed to inhibit the activity of cathepsins, which are proteolytic enzymes involved in various physiological and pathological processes. Cathepsins are primarily found in lysosomes and play a crucial role in protein degradation, immune responses, and cellular homeostasis. Inhibiting cathepsins can be beneficial in treating diseases such as cancer, osteoporosis, and viral infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cathepsin Inhibitor 2 typically involves the use of peptidomimetics, which are compounds that mimic the structure of peptides. The synthetic route often includes the combination of different C-terminal warhead functions and N-terminal capping groups, while maintaining a central Leu-Phe fragment . The reaction conditions usually involve standard peptide synthesis techniques, including solid-phase synthesis and solution-phase synthesis.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, followed by purification using high-performance liquid chromatography (HPLC) and characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Cathepsin Inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents such as dimethyl sulfoxide (DMSO) and methanol .
Major Products Formed
The major products formed from these reactions include various modified peptidomimetics with altered functional groups, which can enhance the inhibitory activity of this compound against specific cathepsins .
Scientific Research Applications
Cathepsin Inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used in the study of enzyme kinetics and the development of new synthetic methodologies.
Biology: Employed in the investigation of cellular processes involving protein degradation and immune responses.
Industry: Applied in the production of pharmaceuticals and the development of diagnostic tools.
Mechanism of Action
Cathepsin Inhibitor 2 exerts its effects by binding to the active site of cathepsins, thereby preventing the proteolytic cleavage of substrate proteins. The molecular targets of this compound include cathepsins L, B, and S, which are involved in various cellular processes such as antigen presentation, extracellular matrix degradation, and apoptosis . The inhibition of these cathepsins can lead to reduced tumor growth, decreased bone resorption, and inhibition of viral entry into host cells .
Comparison with Similar Compounds
Similar Compounds
Calpeptin: A potent cathepsin inhibitor used in the treatment of viral infections.
Z9: A selective reversible inhibitor of cathepsin X, used in cancer therapy.
E-64: A broad-spectrum cathepsin inhibitor used in various research applications.
Uniqueness
Cathepsin Inhibitor 2 is unique due to its high specificity and potency against multiple cathepsins, including cathepsins L, B, and S. This broad-spectrum activity makes it a versatile tool in both research and therapeutic applications .
Properties
Molecular Formula |
C19H21F6N3O |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(2S)-N-(1-cyanocyclopropyl)-4,4-difluoro-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]heptanamide |
InChI |
InChI=1S/C19H21F6N3O/c1-2-7-18(21,22)10-14(16(29)28-17(11-26)8-9-17)27-15(19(23,24)25)12-3-5-13(20)6-4-12/h3-6,14-15,27H,2,7-10H2,1H3,(H,28,29)/t14-,15-/m0/s1 |
InChI Key |
SPJXTKFUGDUWFY-GJZGRUSLSA-N |
Isomeric SMILES |
CCCC(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC=C(C=C2)F)C(F)(F)F)(F)F |
Canonical SMILES |
CCCC(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)F)C(F)(F)F)(F)F |
Origin of Product |
United States |
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